Computed LogP: 6.2-Fold Greater Lipophilicity vs. 2-Phenylindolizine
The computed octanol-water partition coefficient (LogP) of 2-(4-phenylphenyl)indolizine is 5.27, compared with 4.48 for the simpler 2-phenylindolizine — both values sourced from the same Chemsrc database for methodological consistency . This ΔLogP of +0.79 corresponds to an approximately 6.2-fold increase in lipophilicity. The polar surface area (PSA) remains identical at 4.41 Ų for both compounds, indicating that the lipophilicity increase is driven solely by the additional phenyl ring without altering hydrogen-bonding capacity .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 5.27; PSA 4.41 Ų |
| Comparator Or Baseline | 2-Phenylindolizine (CAS 25379-20-8): LogP 4.48; PSA 4.41 Ų |
| Quantified Difference | ΔLogP = +0.79 (~6.2-fold lipophilicity increase); PSA unchanged |
| Conditions | Predicted values from Chemsrc database entries; experimental logP determination recommended for confirmation |
Why This Matters
The 6.2-fold greater lipophilicity directly impacts biological membrane permeability, plasma protein binding, and tissue distribution, making this compound a distinct choice for medicinal chemistry programs targeting intracellular or CNS-penetrant candidates where increased logD is desired.
